molecular formula C12H14N2O B8208114 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one CAS No. 642462-45-1

5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one

Cat. No.: B8208114
CAS No.: 642462-45-1
M. Wt: 202.25 g/mol
InChI Key: UUSSAMXIQHAHCZ-UHFFFAOYSA-N
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Description

5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one is a heterocyclic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one typically involves the reaction of phenylhydrazine with a suitable β-diketone or β-ketoester under acidic or basic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Commonly, the reaction is carried out in a solvent like ethanol or methanol, with a catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and halogenated compounds .

Mechanism of Action

The mechanism of action of 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

5-phenyl-4-propyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-6-10-11(13-14-12(10)15)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSSAMXIQHAHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NNC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610400
Record name 5-Phenyl-4-propyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642462-45-1
Record name 5-Phenyl-4-propyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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